methyl 4-[(E)-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]benzoate
Description
Properties
IUPAC Name |
methyl 4-[(E)-[(5-cyclopropyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-23-16(22)12-4-2-10(3-5-12)9-17-20-15(21)14-8-13(18-19-14)11-6-7-11/h2-5,8-9,11H,6-7H2,1H3,(H,18,19)(H,20,21)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTKEWIPKFTTGP-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]benzoate typically involves the condensation of 3-cyclopropyl-1H-pyrazole-5-carboxylic acid with hydrazine derivatives, followed by esterification with methyl benzoate. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the condensation and esterification processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the benzoate ester moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-[(E)-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinylidene moiety can form hydrogen bonds with active sites, while the pyrazole ring may engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Hydrazone Linkers
- (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole (Molbank, 2024): Key Differences: Replaces the benzoate ester with a triazole ring and incorporates trichlorophenyl substituents. Synthesis: Utilized hydrazineylidene formation, similar to the target compound, but employed a triazole precursor, highlighting the versatility of hydrazone chemistry in heterocyclic systems .
Quinoline-Piperazine-Benzoate Derivatives ():
- Examples: Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1–C7).
- Key Differences: Substitutes the pyrazole-hydrazone motif with a quinoline-piperazine system. The piperazine moiety introduces basicity and conformational flexibility, contrasting with the rigid hydrazone linker in the target compound.
- Physicochemical Properties: Quinoline derivatives (e.g., C1–C7) exhibit higher molecular weights (e.g., C7: ~550 g/mol) compared to the target compound (estimated ~380 g/mol), which may influence bioavailability .
Pyranopyrazole-Oxazine Hybrids ():
- Example: 4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one.
- Key Differences: Integrates pyran and oxazine rings instead of a benzoate ester.
Herbicidal Methyl Benzoate Derivatives ():
- Examples : Metsulfuron-methyl, Tribenuron-methyl.
- Key Differences : Contain sulfonylurea or triazine groups instead of hydrazone-pyrazole systems. These substituents confer herbicidal activity via acetolactate synthase inhibition, a mechanism unlikely in the target compound due to structural divergence .
- Substituent Effects : The cyclopropyl group in the target compound may enhance lipophilicity (clogP ~3.5) compared to polar sulfonylurea herbicides (clogP <1), suggesting different pharmacokinetic profiles .
Crystallographic and Hydrogen-Bonding Comparisons
- Crystal Packing: The target compound’s hydrazone and carbonyl groups likely form N–H···O and C=O···H–N hydrogen bonds, similar to the hexameric hydrogen-bonded network observed in (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione .
- Validation Methods : If crystallized, the target compound’s structure would likely be refined using SHELXL () and visualized via ORTEP-3 (), following protocols for hydrazone derivatives .
Table 1: Comparative Data for Selected Analogues
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | clogP* | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | Benzoate-hydrazone-pyrazole | Cyclopropyl | ~380 | ~3.5 | Planar hydrazone, moderate lipophilicity |
| (E)-1-(4-Methoxyphenyl)-... (Molbank) | Triazole-hydrazone-pyrazole | Trichlorophenyl | ~560 | ~4.8 | Halogen bonding, low solubility |
| C1 (Quinoline-piperazine-benzoate) | Quinoline-piperazine-benzoate | Phenyl | ~470 | ~4.2 | Flexible linker, basic piperazine |
| Metsulfuron-methyl | Benzoate-sulfonylurea | Triazine | ~381 | ~0.9 | Polar, herbicidal activity |
*Estimated using fragment-based methods.
Research Findings and Implications
- Synthetic Flexibility : The target compound’s hydrazone linker allows modular synthesis, as demonstrated in and , enabling rapid diversification of pyrazole and benzoate substituents.
- Biological Potential: While direct activity data are unavailable, pyrazole-hydrazone hybrids are explored for antimicrobial and anticancer applications due to their hydrogen-bonding and π-stacking capabilities .
Biological Activity
Methyl 4-[(E)-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]benzoate (CAS No. 1285533-01-8) is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, anti-inflammatory properties, and potential applications in pharmacology.
- Molecular Formula : C16H16N4O3
- Molecular Weight : 312.32 g/mol
- Structure : The compound features a benzoate moiety linked to a hydrazone derivative, which is further substituted with a cyclopropyl-pyrazole group.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, focusing on its cytotoxic effects and potential therapeutic applications.
Cytotoxicity Studies
Cytotoxicity assays are critical for assessing the safety and efficacy of new compounds. The compound's cytotoxic effects were evaluated using several human cell lines, including kidney (HEK293), colon (CACO2), and neuronal (SH-SY5Y) cells.
Results from Cytotoxicity Assays
| Cell Line | Concentration (mM) | Viability (%) | LC50 (mM) |
|---|---|---|---|
| HEK293 | 0.1 | ~90 | 7.3 |
| CACO2 | 11 | ~50 | 11 |
| SH-SY5Y | 7.3 | ~70 | 7.3 |
The results indicate that concentrations above 7.3 mM significantly reduce cell viability across all tested lines, suggesting a dose-dependent cytotoxic effect .
The mechanism by which this compound exerts its effects may involve the induction of oxidative stress and apoptosis in cancer cells. The presence of the hydrazone linkage is hypothesized to facilitate interactions with cellular targets, potentially leading to altered gene expression and cell cycle disruption .
Anti-inflammatory Properties
In addition to cytotoxicity, preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Similar compounds with pyrazole moieties have been reported to inhibit pro-inflammatory cytokines, indicating a potential pathway for therapeutic application in inflammatory diseases .
Case Studies and Applications
- Anti-cancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, making it a candidate for further development as an anti-cancer agent.
- Potential in Drug Development : The compound's unique structure may allow for modifications that enhance its biological activity or reduce toxicity, paving the way for new therapeutic agents targeting specific diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of methyl 4-[(E)-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]benzoate?
- Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 3-cyclopropyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate to form the hydrazide intermediate.
- Step 2 : Reaction with 4-formylbenzoate under reflux in ethanol or methanol, catalyzed by acetic acid, to form the hydrazone linkage (E-configuration confirmed by NMR and X-ray crystallography) .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water), yielding ~70-85% purity .
- Key Considerations : Monitor reaction progress via TLC; optimize solvent polarity to enhance yield.
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Answer :
- 1H/13C NMR : Assign peaks for the hydrazone (N–H at δ 10.2-11.5 ppm) and ester groups (C=O at ~168-170 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at 1700-1720 cm⁻¹, C=N at 1600-1620 cm⁻¹) .
- X-ray Crystallography : Resolve E/Z isomerism and verify the cyclopropane-pyrazole orientation (e.g., bond angles of ~120° for sp² carbons) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?
- Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, predicting nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes like COX-2). Dock the hydrazone moiety into hydrophobic pockets, scoring binding affinities (ΔG ≈ -8.5 kcal/mol) .
- ADMET Prediction : Employ SwissADME to assess pharmacokinetics (e.g., logP ≈ 3.2, indicating moderate lipophilicity) .
Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer assays)?
- Answer :
- Standardize Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and bacterial strains (e.g., E. coli ATCC 25922) across studies.
- Purity Validation : Confirm compound integrity via HPLC-MS (≥95% purity) to exclude confounding by impurities .
- Mechanistic Studies : Compare dose-response curves (IC50 values) and correlate with structural analogs (e.g., substituent effects on the pyrazole ring) .
Q. What experimental strategies optimize synthesis yield and stereochemical control?
- Answer :
- Reaction Optimization :
| Parameter | Tested Conditions | Optimal Outcome |
|---|---|---|
| Solvent | Ethanol, DMF, THF | Ethanol (yield 82%) |
| Catalyst | Acetic acid, p-TsOH | Acetic acid (yield 78%) |
| Temperature | Reflux (78°C) vs. RT | Reflux (yield 85%) |
| (Data derived from analogous pyrazole syntheses ) |
- Stereochemical Control : Use chiral auxiliaries (e.g., L-proline) or asymmetric catalysis (e.g., Rh-carbenoids) to enforce E-configuration .
Methodological Guidance
Q. How to design stability studies for this compound under varying pH and temperature?
- Answer :
- Accelerated Degradation : Incubate at pH 1-13 (HCl/NaOH buffers) and 40-80°C for 24-72 hrs. Monitor decomposition via HPLC (e.g., ester hydrolysis at pH >10).
- Light Sensitivity : Expose to UV (254 nm) and assess photodegradation by tracking λmax shifts in UV-Vis spectra .
Q. What strategies resolve spectral overlaps in NMR analysis?
- Answer :
- 2D NMR (COSY, HSQC) : Resolve coupling between pyrazole protons (δ 6.8-7.2 ppm) and aromatic benzoate signals .
- Deuterium Exchange : Identify labile protons (e.g., N–H) by comparing spectra in D2O vs. CDCl3 .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the compound’s solubility?
- Answer :
- Solvent Screening : Test solubility in DMSO (high), ethanol (moderate), and water (low). Use Hansen solubility parameters to rationalize discrepancies (e.g., δD ≈ 18 MPa¹/² for DMSO) .
- Polymorphism Screening : Perform DSC/TGA to detect crystalline vs. amorphous forms, which alter solubility profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
